3-(4-methoxyphenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a methoxyphenyl group, a tetrahydroquinazolinyl group, and a piperidinyl group, making it a molecule of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with a suitable reagent to form the corresponding intermediate.
Synthesis of the Tetrahydroquinazolinyl Intermediate: This involves the cyclization of appropriate precursors to form the tetrahydroquinazoline ring system.
Coupling Reaction: The methoxyphenyl intermediate is then coupled with the tetrahydroquinazolinyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Piperidinyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the amide can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: Its biological activity can be studied to understand its effects on various biological pathways.
Chemical Biology: It can be used as a probe to study the interaction of small molecules with biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the tetrahydroquinazolinyl and piperidinyl groups may interact with other functional groups in the target molecule. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-hydroxyphenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide
- 3-(4-formylphenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide
- 3-(4-chlorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide
Uniqueness
The uniqueness of 3-(4-methoxyphenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide lies in its specific combination of functional groups, which may confer unique binding properties and biological activities compared to its analogs. The presence of the methoxy group, in particular, may enhance its lipophilicity and ability to cross biological membranes, making it a promising candidate for further research and development.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-29-19-9-6-17(7-10-19)8-11-22(28)26-18-12-14-27(15-13-18)23-20-4-2-3-5-21(20)24-16-25-23/h6-7,9-10,16,18H,2-5,8,11-15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNFJYUXDIWVSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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